Cas no 38954-40-4 (2-(Ethyl(phenyl)amino)ethyl acetate)

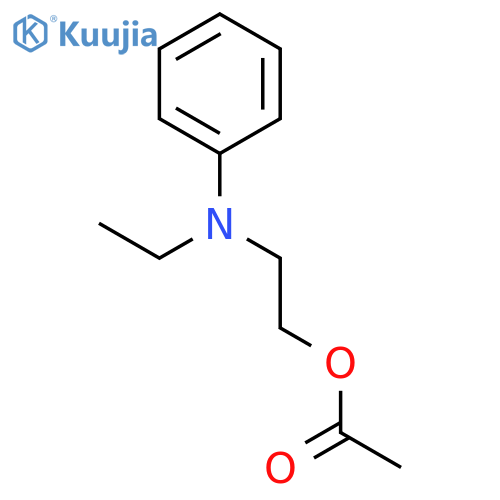

38954-40-4 structure

商品名:2-(Ethyl(phenyl)amino)ethyl acetate

2-(Ethyl(phenyl)amino)ethyl acetate 化学的及び物理的性質

名前と識別子

-

- 2-(Ethyl(phenyl)amino)ethyl acetate

- N-(2-Acetoxyethyl)-N-ethylaniline

- 2-(Ethylphenylamino)ethyl acetate

- Ethanol, 2-(ethylphenylamino)-, 1-acetate

- Ethanol, 2-(ethylphenylamino)-, acetate (ester)

- N-Ethyl-N-(2-acetoxyethyl)aniline

- SB77472

- 2-(n-ethyl-n-phenylamino)ethylethanoate

- 2-(N-ethylanilino)ethyl acetate

- EINECS 254-218-8

- 2-(ethylanilino)ethyl acetate

- YJ4QTG42UK

- n-Ethyl-n-acetoxyethyl aniline

- DTXSID0068151

- 38954-40-4

- 2-(Ethyl(phenyl)amino)ethylacetate

- 2-[ethyl(phenyl)amino]ethyl acetate

- NS00030493

- SCHEMBL5691122

- AKOS015890508

-

- インチ: InChI=1S/C12H17NO2/c1-3-13(9-10-15-11(2)14)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3

- InChIKey: GPCCXIVDZANEJZ-UHFFFAOYSA-N

- ほほえんだ: CCN(CCOC(=O)C)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 207.12601

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- PSA: 29.54

2-(Ethyl(phenyl)amino)ethyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019109749-5g |

2-(Ethyl(phenyl)amino)ethyl acetate |

38954-40-4 | 95% | 5g |

$395.52 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735043-5g |

2-(Ethyl(phenyl)amino)ethyl acetate |

38954-40-4 | 98% | 5g |

¥2719.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735043-1g |

2-(Ethyl(phenyl)amino)ethyl acetate |

38954-40-4 | 98% | 1g |

¥970.00 | 2024-05-15 | |

| Crysdot LLC | CD12076219-5g |

2-(Ethyl(phenyl)amino)ethyl acetate |

38954-40-4 | 95+% | 5g |

$470 | 2024-07-24 |

2-(Ethyl(phenyl)amino)ethyl acetate 関連文献

-

1. 601. Aryl-2-halogenoalkylamines. Part IX. A comparison of the stability of esters derived from some aryl-2-halogenoalkylamines towards acid hydrolysis with those obtained from other radiomimetic compoundsW. Davis,W. C. J. Ross J. Chem. Soc. 1951 2706

38954-40-4 (2-(Ethyl(phenyl)amino)ethyl acetate) 関連製品

- 19249-34-4((Phenylazanediyl)bis(ethane-2,1-diyl) diacetate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量